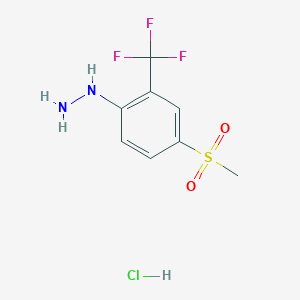

4-(Methylsulphonyl)-2-(trifluoromethyl)phenylhydrazine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Trifluoromethyl)phenylhydrazine hydrochloride is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It’s a product of Thermo Scientific Chemicals, originally part of the Alfa Aesar product portfolio .

Molecular Structure Analysis

The molecular formula of 4-(Trifluoromethyl)phenylhydrazine hydrochloride is C7H8ClF3N2 . The InChI Key is WCAGNYIHAYOPSE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

4-(Trifluoromethyl)phenylhydrazine hydrochloride is a white to cream or yellow flakes and/or powder . It has an assay (Freebase GC) of ≥95.0% . It’s insoluble in water .Aplicaciones Científicas De Investigación

Diuretics and Carbonic Anhydrase Inhibition

Phenylhydrazine derivatives have been explored for their potential in treating various conditions through mechanisms such as carbonic anhydrase inhibition, which is pivotal in diuretic drugs. Carbonic anhydrase inhibitors can have therapeutic applications beyond diuresis, including the management of conditions like glaucoma, epilepsy, and obesity, by modulating physiological processes related to carbonic anhydrase activity in different organs. The research highlights the importance of understanding the polypharmacological effects of drugs with carbonic anhydrase inhibitory action, which could extend to compounds like 4-(Methylsulphonyl)-2-(trifluoromethyl)phenylhydrazine hydrochloride (Carta & Supuran, 2013).

Hemoglobin and Phenylhydrazine Reactions

The interaction of phenylhydrazine with hemoglobin has been studied, revealing insights into hemolytic anemia's pathophysiology. Understanding these interactions can inform the development of drugs targeting blood disorders or modifying hemoglobin properties. This research underscores the diverse biological impacts of phenylhydrazine derivatives, potentially applicable to derivatives like this compound (Shetlar & Hill, 1985).

Pharmacological Combinations for Diabetes Management

The combination of different pharmacological agents, including those with sulphonyl groups, for enhanced therapeutic efficacy in diabetes management, exemplifies the innovative use of chemical compounds in synergistic treatments. This strategy could potentially be explored with phenylhydrazine derivatives for optimizing diabetes treatment regimens (Sisode, Jain, & Prajapati, 2016).

Biotransformation and Drug Metabolism

Research into the biotransformation and rearrangement of drugs, including sulfonylhydrazine-alkylating agents, is crucial for understanding the metabolism and toxicity of pharmaceuticals. Insights from these studies can guide the safe and effective use of phenylhydrazine derivatives in clinical settings (Nassar, Wisnewski, & King, 2016).

Propiedades

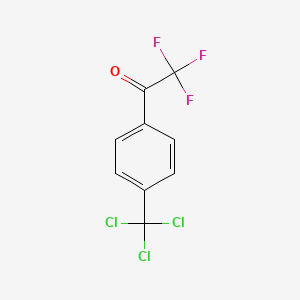

IUPAC Name |

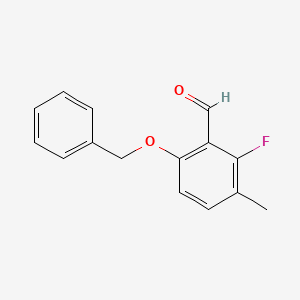

[4-methylsulfonyl-2-(trifluoromethyl)phenyl]hydrazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O2S.ClH/c1-16(14,15)5-2-3-7(13-12)6(4-5)8(9,10)11;/h2-4,13H,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHHMYCJWWSZBOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)NN)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Dimethylamino)methyl]-3,5-dimethylphenol](/img/structure/B6326814.png)

![N-[4-Chloro-2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B6326869.png)